3,9-dihydroxy-6H-benzo[c]chromen-6-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,9-dihydroxybenzo[c]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O4/c14-7-2-4-10-11(5-7)9-3-1-8(15)6-12(9)17-13(10)16/h1-6,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGSXHQNUPZEHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C3=C(C=C(C=C3)O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence, Isolation, and Biosynthetic Pathways of 3,9 Dihydroxy 6h Benzo C Chromen 6 One
Identification and Isolation from Biological Sources
The identification and isolation of 3,9-dihydroxy-6H-benzo[c]chromen-6-one, along with other urolithins, from biological matrices is a sophisticated process that relies on advanced analytical techniques. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the primary methods of choice for separating these compounds. researchgate.netmdpi.com These techniques are often coupled with mass spectrometry (MS), particularly liquid chromatography-mass spectrometry (LC-MS), which allows for precise identification and quantification based on the mass-to-charge ratio of the molecules. researchgate.netcreative-proteomics.com
For instance, the analysis of urolithins in urine samples is frequently performed using UPLC-ESI-QTOF-MS (ultra-performance liquid chromatography-electrospray ionization-quadrupole time-of-flight-mass spectrometry). nih.gov This powerful combination enables the separation of various urolithin isomers and their conjugates, which is crucial for accurate phenotyping of individuals into different metabotypes. acs.org The isolation process from biological samples like feces or urine typically involves extraction steps using organic solvents, followed by purification using techniques such as solid-phase extraction before instrumental analysis. researchgate.net
Biotransformation Pathways from Precursor Compounds (e.g., Ellagic Acid)
This compound is not directly found in foods. Instead, it is a product of the multi-step metabolism of dietary ellagitannins and ellagic acid by the human gut microbiota. acs.orgacs.org Ellagitannins, found in foods like pomegranates, berries, and nuts, are first hydrolyzed to ellagic acid in the gut. youtube.com Subsequently, the gut microbiota transforms ellagic acid through a series of reactions including lactone-ring cleavage, decarboxylation, and sequential dehydroxylations to produce a variety of urolithins. nih.govnih.gov
The biotransformation cascade is complex and involves several intermediate urolithins. The process generally begins with the conversion of ellagic acid to pentahydroxy-urolithin (Urolithin M-5), followed by the formation of tetrahydroxy-urolithins like Urolithin M-6 and Urolithin D. Further dehydroxylation leads to the production of trihydroxy-urolithins such as Urolithin C. acs.orgnih.gov Urolithin C is a key precursor that can then be converted to this compound (Isourolithin A) or its isomer, Urolithin A (3,8-dihydroxy-6H-benzo[c]chromen-6-one). layerorigin.comresearchgate.net The specific pathway and the final urolithin products are dependent on the composition of an individual's gut microbiota. acs.org
Role of Microbiota in the Biosynthesis of this compound
The production of this compound is entirely dependent on the metabolic activity of specific gut bacteria. acs.orgacs.org Not all individuals possess the necessary microbial machinery to produce this compound, leading to the classification of individuals into different "urolithin metabotypes". nih.gov
The primary metabotypes are:
Metabotype A: Individuals who primarily produce Urolithin A. nih.gov
Metabotype B: Individuals who produce Isourolithin A (this compound) and/or Urolithin B, in addition to Urolithin A. nih.gov
Metabotype 0: Individuals who are unable to produce these final urolithins. nih.gov
Research has identified key bacterial players in this biotransformation process. The family Coriobacteriaceae is significantly involved, with the genera Gordonibacter and Ellagibacter playing pivotal roles. nih.gov Gordonibacter species are primarily associated with the production of Urolithin A and are more abundant in individuals with metabotype A. acs.orgrsc.orgresearchgate.net In contrast, Ellagibacter isourolithinifaciens is capable of converting ellagic acid into Isourolithin A and is linked to metabotype B. acs.orgresearchgate.netrsc.org More recently, species from the genus Enterocloster have also been identified as key producers of Urolithin A from its precursor Urolithin C. biorxiv.org
The presence and abundance of these specific bacteria determine an individual's capacity to produce this compound and other urolithins from dietary precursors. nih.govacs.org
Distribution and Origin in Various Biological Matrices
Following their production in the gut, urolithins, including this compound, are absorbed and can be detected in various biological matrices. They are found in feces, urine, and plasma, primarily as glucuronide and sulfate (B86663) conjugates. nih.gov
The concentrations of these metabolites can vary significantly among individuals, which is consistent with the different urolithin metabotypes. researchgate.net For instance, after the consumption of an ellagitannin-rich pomegranate extract, urolithins can be detected in high amounts in the colon. researchgate.net In plasma, urolithins can circulate at concentrations in the micromolar range. One study reported peak plasma levels of urolithin A between 14–25 μM depending on the volunteer. nih.gov
In urine, the profile of excreted urolithins is used to determine an individual's metabotype. nih.govacs.org For example, a study analyzing urine from different metabotypes found that in metabotype B individuals, the most common isomer was isourolithin A 3-glucuronide, although isourolithin A 9-glucuronide was also detected in some volunteers. acs.org Another study reported a urine concentration of urolithin A of about 4807 nM after daily consumption of pomegranate nectar. nih.gov The presence and concentration of this compound and its conjugates in these biological fluids are direct evidence of its origin from the microbial metabolism of dietary ellagitannins and ellagic acid.
Synthetic Methodologies and Chemical Derivatization of 3,9 Dihydroxy 6h Benzo C Chromen 6 One
Total Synthesis Approaches to the 6H-Benzo[c]chromen-6-one Scaffold
The construction of the 6H-benzo[c]chromen-6-one core is a central challenge in the total synthesis of urolithins and related compounds. The primary strategy involves the formation of a biaryl bond followed by lactonization to create the characteristic tricyclic system. tubitak.gov.tr
Palladium-Catalyzed Coupling Reactions
Palladium catalysis is a cornerstone for the synthesis of the 6H-benzo[c]chromen-6-one scaffold, primarily through the formation of the crucial biaryl bond. orgsyn.org The Suzuki-Miyaura cross-coupling reaction is a widely employed method, typically involving the reaction of an o-halobenzoic acid derivative with a substituted phenylboronic acid to form a biaryl-2-carboxylic acid intermediate. tubitak.gov.trresearchgate.net This intermediate is then cyclized to the final lactone.
In a particularly efficient approach, a one-pot domino reaction has been developed that combines the Suzuki-Miyaura cross-coupling with a subsequent oxidative lactonization step. chemrxiv.org This method, catalyzed by in-situ generated palladium nanoparticles, allows for the synthesis of various benzo[c]chromen-6-one derivatives from simple precursors like 2-bromoaryl aldehydes and 2-hydroxyphenylboronic acid in an aqueous, aerobic environment. chemrxiv.org Optimization of this reaction has identified palladium(II) acetate (B1210297) as a superior catalyst, with potassium phosphate (B84403) as the base and tricyclohexylphosphine (B42057) (PCy3) as the ligand, affording high yields in water at 90°C. chemrxiv.org
Other palladium-catalyzed methods include intramolecular C-H/C-H coupling reactions to form the chromene ring system using molecular oxygen as the terminal oxidant, and C-H bond activation strategies that utilize diazonium salts as starting materials. orgsyn.org
Table 1: Examples of Palladium-Catalyzed Reactions for 6H-Benzo[c]chromen-6-one Synthesis
| Reaction Type | Key Reagents | Catalyst System | Key Feature | Reference |
|---|---|---|---|---|
| Domino Suzuki Coupling / Oxidative Lactonization | 2-bromoaryl aldehyde, 2-hydroxyphenylboronic acid | Pd(OAc)₂, K₃PO₄, PCy₃ | One-pot synthesis in aqueous media. | chemrxiv.org |
| C-H Bond Activation / Cyclization | Diazonium salts | Pd(OAc)₂, dppp, PivOH | Denitrogenation followed by C-H activation and cyclization. | orgsyn.org |
| Intramolecular Dehydrogenative Coupling | Substituted biphenyl (B1667301) ethers | Pd(OAc)₂ | Direct C-H/C-H coupling with O₂ as oxidant. | orgsyn.org |
Oxidative Lactonization Strategies
The final and critical step in many syntheses of the 6H-benzo[c]chromen-6-one core is the intramolecular cyclization of a biaryl precursor, which is often an oxidative lactonization. chemrxiv.org This transformation typically involves the formation of an O-C bond between a hydroxyl group on one aromatic ring and a carboxylic acid group on the other.
For pre-formed biaryl-2-carboxylic acids, several oxidative systems can be employed. A common metal-free method utilizes potassium persulfate (K₂S₂O₈) as the oxidant, often with a catalytic amount of silver nitrate, to induce dehydrogenative O-H/C-H coupling. orgsyn.org This approach is noted for its broad functional group compatibility and mild reaction conditions. orgsyn.org
Copper-catalyzed methods have also been developed for this transformation. orgsyn.org These reactions can effectively cyclize electron-rich and electron-neutral biaryl carboxylic acids into the corresponding lactones. orgsyn.org As mentioned previously, oxidative lactonization can also be performed in a domino sequence immediately following a palladium-catalyzed coupling, providing a streamlined route to the final product under aerobic conditions. chemrxiv.org
Multistep Synthetic Routes and Key Intermediates
Many total syntheses of hydroxylated 6H-benzo[c]chromen-6-ones, including 3,9-dihydroxy-6H-benzo[c]chromen-6-one, rely on robust, multistep sequences. A classical and effective route involves the reaction of a substituted 2-halobenzoic acid with a phenol (B47542) derivative, such as resorcinol (B1680541) or its substituted analogues. tubitak.gov.trmdpi.com
For instance, the synthesis of 3-hydroxy-6H-benzo[c]chromen-6-one (Urolithin B) can be achieved by reacting 2-bromobenzoic acid with resorcinol in the presence of sodium hydroxide (B78521) and a copper(II) sulfate (B86663) catalyst. mdpi.com This reaction first forms a key biaryl ether intermediate, which then undergoes intramolecular cyclization to yield the 6H-benzo[c]chromen-6-one scaffold. This general strategy can be adapted to produce the 3,9-dihydroxy derivative by selecting appropriately substituted starting materials. The key intermediate in these syntheses is the biaryl-2-carboxylic acid, which is primed for the final lactonization step. orgsyn.org
Chemoenzymatic and Biocatalytic Synthesis Approaches
While classical organic synthesis provides robust methods for creating the 6H-benzo[c]chromen-6-one skeleton, nature utilizes a biocatalytic approach. Urolithins, including this compound (also known as IsoUrolithin A), are metabolites produced by the human gut microbiome from dietary precursors like ellagic acid. biorxiv.orgmdpi.com
The biotransformation of ellagic acid into urolithins is a multi-step process catalyzed by a series of microbial enzymes. mdpi.com This pathway involves lactone ring opening, decarboxylation, and sequential dehydroxylation steps. biorxiv.orgmdpi.com Recent research has identified specific gut bacterial enzymes responsible for these transformations. Notably, two distinct families of molybdenum-dependent enzymes have been shown to perform the crucial regioselective dehydroxylation steps required to generate the final urolithin structures. biorxiv.org
While the direct use of these enzymes for large-scale in vitro chemical synthesis is an emerging area, the identification of these biocatalysts opens the door for future chemoenzymatic and biotechnological production methods. mdpi.comgoogle.com Currently, research focuses more on the microbial biotransformation itself rather than the application of isolated enzymes in a synthetic chemistry context. nih.gov
Rational Design and Synthesis of this compound Analogues
The rational design of analogues of this compound is a key strategy for exploring its structure-activity relationships. Modifications often target the hydroxyl groups, which are critical for the molecule's chemical properties and biological interactions. mdpi.com
Modifications of Hydroxyl Groups
The phenolic hydroxyl groups at the C3 and C9 positions are primary targets for chemical modification to produce analogues. A common derivatization strategy is O-alkylation, which converts the hydroxyl groups into ethers. This modification can significantly alter the molecule's polarity, solubility, and ability to act as a hydrogen bond donor.
A general synthetic procedure for this modification involves reacting the hydroxylated 6H-benzo[c]chromen-6-one scaffold with an appropriate alkyl halide (e.g., 1-bromopropane, 1-bromobutane) in the presence of a base such as potassium carbonate (K₂CO₃) and a suitable solvent like N,N-dimethylformamide (DMF). mdpi.com This reaction proceeds via a Williamson ether synthesis, leading to the formation of alkoxylated analogues. This approach has been successfully used to synthesize a series of derivatives from the related 3-hydroxy-6H-benzo[c]chromen-6-one, demonstrating a versatile method for creating a library of analogues with varying ether chain lengths. mdpi.com
Table 2: Representative Analogues Synthesized by Modifying the Hydroxyl Group of a Urolithin Scaffold
| Parent Scaffold | Reagent | Modification | Resulting Analogue Class | Reference |
|---|---|---|---|---|
| 3-Hydroxy-6H-benzo[c]chromen-6-one | 1-Bromopropane | O-propylation | 3-Propoxy-6H-benzo[c]chromen-6-one | mdpi.com |
| 3-Hydroxy-6H-benzo[c]chromen-6-one | 1-Bromobutane | O-butylation | 3-Butoxy-6H-benzo[c]chromen-6-one | mdpi.com |
| 3-Hydroxy-6H-benzo[c]chromen-6-one | 1-Bromopentane | O-pentylation | 3-Pentoxy-6H-benzo[c]chromen-6-one | mdpi.com |
Alterations of the Lactone Ring System
The lactone ring, a defining feature of the 6H-benzo[c]chromen-6-one core, is a key target for chemical modification. nih.gov Both natural metabolic processes and targeted synthetic strategies have demonstrated the feasibility of its alteration.
In biological systems, the initial step in the metabolism of ellagic acid involves the cleavage and decarboxylation of one of its two lactone rings to form urolithins, such as the pentahydroxy precursor Urolithin M5. nih.govrsc.org This enzymatic ring-opening highlights the lactone's susceptibility to reaction. rsc.org
Synthetic chemists have also explored the modification of this moiety to create derivatives with different properties. Research into the derivatization of urolithins has led to the synthesis of compounds where the lactone ring (Ring C) is opened. nih.gov For example, a derivative of Urolithin B, a related compound, was synthesized with an opened C-ring and a butoxycarbonyl substitution on the A-ring. nih.gov Such modifications aim to overcome issues like metabolic instability and improve the biological activity profile of the parent compound. nih.govwum.edu.pl The general principle of lactone ring-opening has been studied extensively, for instance, in the context of enzyme-catalyzed ring-opening polymerizations of molecules like ε-caprolactone, which, while a different system, demonstrates the chemical principles that can be applied to achieve such transformations. nih.gov
Substitutions on the Benzo-Fused Aromatic Ring
The two benzo-fused aromatic rings of this compound, and urolithins in general, are prime locations for substitutions, primarily at the hydroxyl groups. nih.gov These modifications are crucial as they occur during metabolism and can be synthetically replicated to produce specific analogs. acs.orggoogle.com
A common metabolic modification is the conjugation with glucuronic acid. google.comgoogle.com The synthesis of specific urolithin glucuronides has been achieved through regioselective methods. For instance, to synthesize Isourolithin A 9-glucuronide, the C3-OH group is first protected before the glucuronidation step. acs.org An analogous approach is used for preparing urolithin A 3- and 8-glucuronides. acs.org These synthetic glucuronides are crucial for studying the biological activities of the metabolites found circulating in the body. acs.org
Methylation is another key substitution. Methylated forms of urolithins are detected as metabolites, particularly when ortho-dihydroxyl groups are present. google.comgoogle.com Synthetic strategies often involve the use of intermediates with methoxy (B1213986) groups, which are later demethylated to yield the final hydroxylated urolithin product. google.com Conversely, the hydroxyl groups can be deliberately alkylated to create new derivatives. In one study, 3-hydroxy-8-methyl-6H-benzo[C]chromen-6-one was treated with various bromides in the presence of anhydrous potassium carbonate and DMF to yield a series of ether derivatives. nih.gov
Beyond modifications at the hydroxyl groups, substitutions on the carbon framework of the aromatic rings have also been explored to create analogs. nih.gov
Synthesis of Annulated and Simplified Ring Systems
The synthesis of analogs of this compound extends to the creation of related structures with modified ring systems, including annulated (fused-ring) and simplified (e.g., partially saturated) versions. wum.edu.plrsc.org These synthetic efforts provide insight into structure-activity relationships and can lead to compounds with novel properties. nih.govnih.gov
One common simplification is the partial saturation of one of the aromatic rings. For example, 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, a partially saturated analog of Urolithin B, was synthesized by heating resorcinol and ethyl 2-cyclohexanecarboxylate in the presence of zirconium chloride. nih.gov Similarly, 3,4-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]-chromen-6-one can be synthesized from the reaction of pyrogallol (B1678534) and ethyl 2-oxocyclohexanecarboxylate. chemicalbook.com These tetrahydro-analogs represent a class of simplified urolithin structures. nih.govnih.gov
The fundamental synthesis of the 6H-benzo[c]chromen-6-one core often involves the coupling of two precursor fragments. google.comorgsyn.org The Ullmann coupling reaction is frequently used to form the biaryl bond, a key step in constructing the tricyclic system. googleapis.com Alternative, metal-free approaches have also been developed, such as a three-step sequence involving a Diels-Alder cycloaddition followed by oxidative aromatization to form substituted 6H-benzo[c]chromenes. rsc.org Other catalyst-free methods in aqueous media have also been reported for generating the core structure. rsc.org The synthesis of more complex, annulated systems containing additional fused heterocyclic rings onto the basic benzodiazepine (B76468) structure has also been explored in medicinal chemistry, demonstrating the versatility of modifying core chemical scaffolds. nih.gov
Structural Characterization and Advanced Analytical Methodologies
Spectroscopic Identification and Elucidation
Spectroscopy is the cornerstone for elucidating the molecular structure of Isourolithin A. Techniques including NMR, mass spectrometry, and UV-Vis spectroscopy provide complementary information to confirm its atomic connectivity, molecular formula, and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structure determination of organic molecules like Isourolithin A. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to establish the precise arrangement of atoms and the connectivity within the molecule.
¹H NMR provides information about the chemical environment and coupling interactions of protons. In a study synthesizing Isourolithin A, the ¹H NMR spectrum was recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). semanticscholar.org The spectrum shows distinct signals corresponding to the aromatic protons and the hydroxyl groups, with chemical shifts (δ) reported in parts per million (ppm). semanticscholar.orgacs.org The signals for the two hydroxyl protons appear as singlets at δ 10.80 and δ 10.27, while the aromatic protons give rise to a characteristic pattern, including a doublet at δ 8.02 with a coupling constant (J) of 8.7 Hz. semanticscholar.org
¹³C NMR spectroscopy complements the proton data by providing signals for each unique carbon atom in the molecule, including the carbonyl carbon of the lactone ring and the various aromatic carbons. While specific detailed assignments for the Isourolithin A aglycone are not always fully reported, data from related urolithin structures and their conjugates confirm the chemical shift regions. nih.govacs.org The carbonyl carbon (C-6) is expected in the downfield region typical for lactones, while the oxygen-substituted aromatic carbons appear at lower fields than their non-substituted counterparts. Two-dimensional techniques such as HSQC (Heteronuclear Single Quantum Coherence) are used to correlate proton signals with their directly attached carbon atoms, aiding in the complete assignment of the spectrum. acs.org
Table 1: ¹H NMR Spectroscopic Data for 3,9-dihydroxy-6H-benzo[c]chromen-6-one
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |
|---|---|---|---|---|
| 10.80 | s | - | 9-OH | semanticscholar.org |
| 10.27 | s | - | 3-OH | semanticscholar.org |
| 8.02 | d | 8.7 | Aromatic H | semanticscholar.org |
Solvent: DMSO-d₆
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS is used to verify its molecular formula, C₁₃H₈O₄. The technique can distinguish the compound from others with the same nominal mass but different elemental compositions. Mass spectrometry data, often acquired using an electrospray ionization (ESI) source, is a standard method for identifying Isourolithin A in biological samples. frontiersin.orgrsc.org
Table 2: Molecular Formula and Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₈O₄ |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and conjugated systems within the molecule.
UV-Vis spectroscopy is particularly useful in the context of chromatographic analysis, where a UV detector is commonly employed. acs.orgnih.gov Urolithin metabolites exhibit distinct UV spectra due to their dibenzo-α-pyrone core structure, which allows for their detection and differentiation. researchgate.net The UV spectrum of Isourolithin A shows characteristic absorption maxima that are used for its identification and quantification during HPLC analysis. frontiersin.org Chromatograms are often registered at wavelengths around 305 nm for urolithin detection. rsc.org
IR spectroscopy identifies the types of chemical bonds present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Isourolithin A is expected to show characteristic absorption bands corresponding to its key functional groups. While specific spectra for Isourolithin A are not always published, the expected bands for the lactone and phenol (B47542) groups are well-established. ugr.es
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Phenolic O-H | Stretching | 3200-3600 (broad) |
| Aromatic C-H | Stretching | 3000-3100 |
| Lactone C=O | Stretching | 1700-1740 |
| Aromatic C=C | Stretching | 1450-1600 |
Chromatographic Separation and Purity Determination
Chromatographic techniques are indispensable for the isolation, purification, and quantification of this compound from complex mixtures, such as human urine, plasma, or fecal extracts, as well as for assessing its purity following chemical synthesis. semanticscholar.orgcsic.es
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most widely used methods. nih.gov These techniques are typically coupled with photodiode array (DAD) and mass spectrometry (MS) detectors for robust identification and quantification. frontiersin.org Separations are commonly performed using reversed-phase columns, such as C18, with a mobile phase consisting of a gradient of acidified water and an organic solvent like acetonitrile. rsc.orgcsic.es The purity of synthesized Isourolithin A is often determined by HPLC, with reports indicating high purity levels (e.g., 95%) can be achieved. semanticscholar.org
However, the separation of isomeric urolithin glucuronides can be challenging with conventional HPLC, sometimes requiring advanced methods like Supercritical Fluid Chromatography (SFC) to achieve baseline resolution. acs.orgnih.gov
X-ray Crystallography for Absolute Stereochemistry and Conformation
To date, a published crystal structure for this compound (Isourolithin A) has not been found in the reviewed scientific literature. If such a study were to be performed, it would unequivocally confirm the planarity of the dibenzo[c]chromen-6-one ring system and detail the hydrogen-bonding network established by the two phenolic hydroxyl groups, providing fundamental insight into its supramolecular chemistry.
Pharmacological and Biological Research Investigations of 3,9 Dihydroxy 6h Benzo C Chromen 6 One and Its Analogues
Enzyme Modulation and Inhibition Studiesmylandsupplement.comnih.govnih.govfrontiersin.orgnih.govresearchgate.net
Urolithins and their synthetic derivatives have been the subject of numerous studies to determine their effects on various enzyme systems.
Pyruvate (B1213749) Kinase (PKL/PKR) Inhibition and Allosteric Modulationnih.gov
Research has identified the urolithin scaffold as a basis for developing allosteric inhibitors of liver pyruvate kinase (PKL). The inhibition of PKL is considered a potential therapeutic strategy for non-alcoholic fatty liver disease (NAFLD). nih.gov
A study focused on Urolithin C (3,8,9-trihydroxy-6H-benzo[c]chromen-6-one) as a template for creating potent and selective allosteric inhibitors of PKL. nih.gov Through the synthesis and testing of over 50 analogues, researchers conducted a comprehensive structure-activity relationship (SAR) analysis to understand the chemical features necessary for its inhibitory activity. nih.gov This work suggests that while the parent urolithins may be starting points, modified derivatives hold greater promise for significant PKL inhibition. nih.gov
Phosphodiesterase (PDE) Inhibition, particularly PDE2nih.govnih.govnih.gov
Phosphodiesterase 2 (PDE2), an enzyme that hydrolyzes the second messengers cAMP and cGMP, is a target for neurodegenerative diseases like Alzheimer's. nih.gov Urolithins and their derivatives have been investigated as potential PDE2 inhibitors. nih.govnih.gov
One study designed and synthesized a series of urolithin derivatives, using 3-hydroxy-8-methyl-6H-benzo[C]chromen-6-one and 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[C] chromen-6-one as lead compounds. nih.gov Another investigation focused on creating alkoxylated 6H-benzo[c]chromen-6-one derivatives to act as PDE2 inhibitors. nih.gov More recently, research into 8-hydroxy modified Urolithin A derivatives has yielded compounds with significant inhibitory activity against PDE2. nih.gov
The table below summarizes the inhibitory concentrations (IC₅₀) of selected urolithin derivatives against PDE2.
| Compound | Target | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Alkoxylated 6H-benzo[c]chromen-6-one derivative 1f | PDE2 | 3.67 | nih.gov |
| Urolithin derivative 2e | PDE2 | 33.95 | nih.gov |
| Urolithin derivative 4c | PDE2 | 34.35 | nih.gov |
| 8-hydroxy modified UA derivative 1f | PDE2 | 3.05 | nih.gov |
| 8-hydroxy modified UA derivative 1q | PDE2 | 0.67 | nih.gov |
| 8-hydroxy modified UA derivative 2d | PDE2 | 0.57 | nih.gov |
| 8-hydroxy modified UA derivative 2j | PDE2 | 4.96 | nih.gov |
Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Activityresearchgate.net
Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are validated targets in Alzheimer's disease treatment. researchgate.net Despite the use of ellagitannin-rich foods in traditional medicine for cognitive enhancement, their metabolic products, the urolithins, demonstrate negligible inhibitory potential against these enzymes. researchgate.net
However, recognizing the potential of the core 6H-benzo[c]chromen-6-one structure, researchers have synthesized a series of derivatives. researchgate.net These synthetic analogues of the urolithin backbone have shown potential as inhibitors of both acetylcholinesterase and butyrylcholinesterase. researchgate.net
Cyclooxygenase (COX-1 and COX-2) Inhibitionnih.gov
Cyclooxygenase (COX) enzymes are involved in the inflammatory process. Urolithin A has been specifically studied for its anti-inflammatory effects via inhibition of COX-2. nih.gov
In-silico and biological assays revealed that Urolithin A exhibits a strong anti-inflammatory effect on COX-2, with a half-maximal inhibitory concentration (IC₅₀) of 44.04 µg/mL. nih.gov Molecular docking studies indicated that Urolithin A binds to key amino acid residues in the active site of the COX-2 enzyme. nih.gov
Monoamine Oxidase B (MAO-B) Inhibitionnih.govnih.gov
Monoamine oxidase (MAO) enzymes are crucial in the metabolism of monoamine neurotransmitters, with MAO-B inhibitors used in the management of Parkinson's disease. nih.gov The inhibitory effects of various urolithins on both MAO-A and MAO-B have been examined. nih.govnih.gov
The research showed that urolithins were more effective at inhibiting MAO-A. nih.gov Specifically, Urolithin B was a potent MAO-A inhibitor with an IC₅₀ value of 0.88 µM. nih.govnih.gov In contrast, all tested urolithins, including Urolithin A, B, and C, exhibited significantly weaker inhibitory activity against MAO-B, with IC₅₀ values greater than 100 µM. nih.govnih.gov
| Compound | Target | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Urolithin B | MAO-A | 0.88 | nih.govnih.gov |
| Urolithin A | MAO-B | >100 | nih.gov |
| Urolithin B | MAO-B | >100 | nih.gov |
| Urolithin C | MAO-B | >100 | nih.gov |
Mechanisms of Antioxidant Activityfrontiersin.orgacs.orgnih.gov
Urolithins are recognized for their potent antioxidant properties, which contribute to their various biological activities. mylandsupplement.comnih.govnih.gov Their mechanisms of action involve several pathways, including direct radical scavenging and enhancement of cellular antioxidant defenses. frontiersin.orgacs.org
The antioxidant capacity of urolithins is correlated with the number of hydroxyl groups on the molecule. acs.org For instance, Urolithin C (three hydroxyl groups) and Urolithin D (four hydroxyl groups) are more potent antioxidants than the dihydroxylated Urolithin A. acs.org
The primary mechanisms of antioxidant activity include:
Free Radical Scavenging : Urolithins can directly neutralize free radicals, such as reactive oxygen species (ROS), thereby protecting cells from oxidative damage. nih.govnih.gov Urolithin A has been shown to reduce the generation of free radicals. nih.gov
Inhibition of ROS Production : Research indicates that Urolithin A can decrease ROS production by inhibiting the activity of NADPH oxidase, a major source of cellular ROS. frontiersin.org
Enhancement of Endogenous Antioxidant Enzymes : Urolithins can boost the body's own antioxidant defenses. Urolithin A has been found to increase the synthesis of antioxidant molecules like glutathione (B108866), catalase, and glutathione peroxidase. frontiersin.org It can also stimulate the Nrf2-ARE signaling pathway, which upregulates the expression of detoxifying enzymes such as glutathione S-transferases (GSTs). nih.gov
The table below shows the antioxidant activity of different urolithins, measured by their ability to inhibit intracellular ROS generation.
| Compound | Antioxidant Activity (IC₅₀ in μM) | Reference |
|---|---|---|
| Urolithin C | 0.16 | acs.org |
| Urolithin D | 0.33 | acs.org |
| Urolithin A | 13.6 | acs.org |
Cell-Based (In Vitro) Biological Efficacy
Neuroprotective Effects in Cellular Models
Derivatives of 6H-benzo[c]chromen-6-one have demonstrated notable neuroprotective properties in various in vitro studies. researchgate.netnih.gov Urolithins, as a class, are recognized for their potential in mitigating neurodegenerative processes. researchgate.net One of the key mechanisms underlying this neuroprotective potential is the inhibition of phosphodiesterase II (PDE2), an enzyme implicated in neurodegenerative diseases. nih.gov A study focused on the design and synthesis of novel alkoxylated 6H-benzo[c]chromen-6-one derivatives identified one such compound as a potent PDE2 inhibitor. nih.gov
The potential neuroprotective effects of these derivatives were evaluated by assessing their ability to counteract corticosterone-induced cytotoxicity in hippocampal HT-22 cells, a common cellular model for studying neuronal damage. nih.gov
Table 1: PDE2 Inhibitory Activity of a 6H-benzo[c]chromen-6-one Analogue
| Compound | Target | IC₅₀ Value | Reference Compound | Reference IC₅₀ |
|---|---|---|---|---|
| Alkoxylated 6H-benzo[c]chromen-6-one derivative (1f) | Phosphodiesterase II (PDE2) | 3.67 ± 0.47 μM | BAY 60-7550 | 8.4 nM |
Furthermore, research has shown that Urolithin A, a prominent analogue, can block the fibrillation of amyloid-β in vitro, suggesting a direct mechanism for interfering with the pathology of Alzheimer's disease. While the parent ellagitannins have been used in traditional medicine as cognitive enhancers, studies indicate that urolithins themselves exhibit negligible direct inhibitory activity against acetylcholinesterase and butyrylcholinesterase, which are established targets in Alzheimer's therapy. nih.gov
Antiproliferative and Cytotoxicity Studies in Cancer Cell Lines
The anticancer potential of 3,9-dihydroxy-6H-benzo[c]chromen-6-one and its analogues has been extensively investigated across various cancer cell lines. These compounds have been shown to inhibit proliferation and induce programmed cell death (apoptosis). frontiersin.org For instance, Urolithin A has been reported to inhibit the growth of human colon carcinoma HCT116 cells in a time- and dose-dependent manner. oup.com Similarly, both Urolithin A and Urolithin B have demonstrated the ability to induce apoptosis in HT-29 colon cancer cells. frontiersin.org
The antiproliferative effects are not limited to colon cancer. Studies have documented cytotoxicity in pancreatic ductal adenocarcinoma (PDAC) cell lines, prostate cancer cells (LNCaP), and leukemic cell lines (K562 and Jurkat). frontiersin.orgmdpi.com In many cases, the mechanism involves arresting the cell cycle at specific phases, thereby preventing cancer cell replication. frontiersin.org
Table 2: In Vitro Antiproliferative Activity of Urolithin A
| Cell Line | Cancer Type | Compound | IC₅₀ Value | Exposure Time |
|---|---|---|---|---|
| HCT116 | Colon Carcinoma | Urolithin A | ~39.2 µM | 48 hours |
| HCT116 | Colon Carcinoma | Urolithin A | ~19.6 µM | 72 hours |
| Various | Pancreatic (PDAC) | Urolithin A | 10.23 - 62.28 µM | Not Specified |
Antimicrobial and Antifungal Activity Assessment
The core structure of 6H-benzo[c]chromen-6-one is associated with antimicrobial properties. dergipark.org.tr Research has shown that urolithins possess potent antibacterial activity against a range of bacteria. dergipark.org.tr Their precursors, ellagitannins, have also been reported to have bactericidal effects against antibiotic-resistant strains like methicillin-resistant S. aureus (MRSA). dergipark.org.tr
In addition to antibacterial action, antifungal properties have been observed. Ellagitannins show inhibitory effects on the growth of fungi such as Candida albicans and Cryptococcus neoformans. dergipark.org.tr This broad-spectrum antimicrobial activity suggests that these compounds could serve as leads for developing new agents to combat pathogenic microorganisms. dergipark.org.tr
Table 3: Antimicrobial Activity of Urolithins
| Microorganism | Type | Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| Bacillus subtilis | Bacteria | Urolithins | 20 ppm |
| Escherichia coli | Bacteria | Urolithins | 20 ppm |
| Bacillus cereus | Bacteria | Urolithins | 20 ppm |
| Bacillus polymyxa | Bacteria | Urolithins | 20 ppm |
Elucidation of Molecular Mechanisms and Cellular Pathways
Research into the molecular basis of the biological activities of this compound and its analogues has uncovered a multi-targeted mode of action. These compounds influence several key signaling pathways involved in cell survival, proliferation, inflammation, and metabolism. researchgate.netnih.gov
A prominent mechanism is the inhibition of the PI3K/Akt/mTOR signaling pathway. researchgate.netresearchgate.netnih.gov This pathway is crucial for cell growth and survival, and its overactivation is a hallmark of many cancers. By inhibiting key proteins in this cascade, such as Akt and p70S6K, urolithins can suppress tumor growth and induce apoptosis. This inhibition is a central component of their antiproliferative effects observed in pancreatic and other cancer cells.
In the context of inflammation, urolithins have been shown to suppress the activation of nuclear factor-κB (NF-κB) and activator protein-1 (AP-1), which are critical transcription factors that regulate the expression of pro-inflammatory genes. nih.govnih.gov This is achieved, in part, by inhibiting upstream signaling pathways like JNK/AP-1 and by reducing intracellular reactive oxygen species (ROS) through the suppression of NADPH oxidase activity. nih.gov
Other significant molecular actions include:
Induction of Mitophagy: Urolithin A is a known inducer of mitophagy, the selective removal of damaged mitochondria. It activates pathways involving PINK1/Parkin and upregulates key regulators like PGC-1α, promoting mitochondrial biogenesis and cellular health. researchgate.netchemicalbook.comyoutube.com
Cell Cycle Regulation: These compounds can cause cell cycle arrest, often at the G2/M phase, by upregulating cell cycle inhibitory proteins like p21. frontiersin.orgnih.gov This action is frequently linked to the tumor suppressor protein p53. frontiersin.orgoup.com
Apoptosis Induction: Apoptosis is triggered through the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio and the activation of caspases. frontiersin.orgnih.govnih.gov
Iron Sensing: Certain analogues, such as 3-hydroxy-6H-benzo[c]chromen-6-one (Urolithin B), act as selective fluorescent sensors for iron (III) ions in neuroblastoma and glioblastoma cells, suggesting a role in modulating intracellular iron homeostasis and mitigating iron-induced oxidative stress. nih.govtubitak.gov.tr
Immune Modulation: Urolithin A has been found to enhance the natural killer (NK) cell activity of peripheral blood mononuclear cells (PBMCs), possibly through antagonism of the aryl hydrocarbon receptor (AhR), suggesting a mechanism for immune-mediated anticancer effects. nih.gov
Structure Activity Relationship Sar Studies of 3,9 Dihydroxy 6h Benzo C Chromen 6 One Derivatives
Influence of Hydroxylation Pattern on Biological Activity
The number and position of hydroxyl (-OH) groups on the dibenzopyran-6-one backbone are primary determinants of the biological activity of urolithins. The metabolic pathway from ellagic acid, a polyphenol found in foods like pomegranates and berries, involves a series of dehydroxylation steps by gut microbiota, resulting in various urolithin congeners with differing hydroxylation patterns. nih.govnih.govnih.gov This natural diversity provides a basis for SAR analysis.
The process begins with the formation of pentahydroxy-urolithin (Urolithin M-5), which is then sequentially dehydroxylated to form tetrahydroxy-urolithins (like Urolithin D), trihydroxy-urolithins (like Urolithin C), dihydroxy-urolithins (Urolithin A and its isomers), and finally monohydroxy-urolithin (Urolithin B). nih.govnih.gov
Research comparing the antiproliferative effects of different urolithins has shown that activity is highly dependent on the hydroxylation pattern. For instance, a study comparing Urolithin A (3,8-dihydroxy) with its isomer Isourolithin A (3,9-dihydroxy) in colon cancer cells found that Urolithin A exhibited significantly higher antiproliferative activity. nih.gov Both compounds were more effective than Urolithin B (3-hydroxy) and Urolithin C (3,8,9-trihydroxy). This suggests that the presence and specific positioning of two hydroxyl groups are optimal for this particular activity.
Furthermore, the metabolic conjugation of these hydroxyl groups, such as glucuronidation, can significantly impact bioactivity. In Caco-2 colon cancer cells, Isourolithin A was more extensively glucuronidated at the 9-position compared to Urolithin A. The resulting glucuronide metabolites of both isomers showed no antiproliferative effects, indicating that a free hydroxyl group at this position is critical for activity. nih.gov
| Compound | Hydroxylation Pattern | Relative Antiproliferative Activity (IC50 at 48h) | Key Finding |
|---|---|---|---|
| Urolithin A | 3,8-dihydroxy | 49.2 ± 3.8 µM | Highest activity among tested urolithins. nih.gov |
| Isourolithin A | 3,9-dihydroxy | 69.7 ± 4.5 µM | Less active than Urolithin A, suggesting the 8-position is preferred over the 9-position for this activity. nih.gov |
| Urolithin A/Isourolithin A Glucuronides | Conjugated at -OH groups | Inactive | Glucuronidation at the hydroxyl groups abolishes antiproliferative activity. nih.gov |
Contribution of the Lactone Moiety to Pharmacological Profiles
The 6H-benzo[c]chromen-6-one core structure contains a lactone, which is a cyclic ester. This functional group is a defining feature of urolithins and plays a significant role in their pharmacological profile. Urolithins are formed in the gut through the opening and decarboxylation of one of the two lactone rings present in the parent compound, ellagic acid. nih.gov The preservation of the second lactone ring is a key structural characteristic.
The lactone moiety contributes to the planar geometry of the molecule and is involved in molecular interactions with biological targets. Modifications to this ring system can lead to significant changes in activity. For example, some research efforts have focused on developing urolithin derivatives where the cyclic ester is replaced with other functional groups, such as a cyclic amide, to improve stability or potency. google.com The rationale behind these modifications is that the ester linkage can be susceptible to hydrolysis by esterases in the body, and replacing it could lead to compounds with improved pharmacokinetic properties.
The integrity of the lactone ring is considered essential for many of the biological activities attributed to urolithins. Further degradation of the urolithin structure to remove the second lactone ring has not been reported as a major metabolic pathway, suggesting its importance for the molecule's stability and function within the body. nih.gov
Effects of Substitutions on the Peripheral Aromatic Ring Systems
Beyond the hydroxyl groups, substitutions at other positions on the two peripheral aromatic rings of the urolithin scaffold can profoundly alter biological activity. These substitutions can modify the molecule's electronic properties, steric hindrance, and lipophilicity, thereby influencing its interaction with target proteins and enzymes.
The principles of electrophilic aromatic substitution suggest that electron-donating groups (like alkyls) can increase the nucleophilicity of the aromatic rings, while electron-withdrawing groups (like halogens or nitro groups) decrease it. libretexts.orglibretexts.org This can affect how the molecule binds to its biological targets.
SAR studies have explored various substitutions to create novel urolithin derivatives with enhanced or specific activities. nih.gov For example:
Halogenation: The introduction of a bromine atom at the 4-position of Urolithin A was found to produce a potent inhibitor of casein kinase 2 (CK2), an enzyme implicated in cancer. nih.gov
Alkylation: The addition of a methyl group to the aromatic ring was explored in the development of phosphodiesterase II (PDE2) inhibitors. The lead compound 3-hydroxy-8-methyl-6H-benzo[C]chromen-6-one showed some inhibitory activity, which was further optimized through other substitutions. nih.gov
These examples demonstrate that targeted substitutions on the aromatic rings are a viable strategy for modulating the pharmacological profile of the urolithin scaffold, allowing for the fine-tuning of activity against specific biological targets. The effect of a substituent is determined by a combination of its inductive and resonance effects, which alter the electron distribution across the aromatic system. youtube.commasterorganicchemistry.com
| Parent Compound | Substituent | Position | Resulting Compound | Observed Biological Activity |
|---|---|---|---|---|
| Urolithin A | Bromo (-Br) | 4 | 4-Bromo Urolithin A | Potent casein kinase 2 (CK2) inhibitor. nih.gov |
| Urolithin B | Methyl (-CH3) | 8 | 3-hydroxy-8-methyl-6H-benzo[C]chromen-6-one | Lead compound for phosphodiesterase II (PDE2) inhibition (IC50 > 100 µM). nih.gov |
Correlation between Structural Features and Biological Membrane Permeability
A critical factor for the therapeutic potential of any compound targeting the central nervous system (CNS) is its ability to cross the blood-brain barrier (BBB). vs-corp.com Urolithins possess structural features that make them favorable candidates for CNS activity. Unlike their larger polyphenol precursors, such as ellagitannins, which cannot cross the BBB, the smaller, more lipophilic urolithins can penetrate this highly selective barrier. vs-corp.commdpi.com
Computational and in vitro studies have confirmed that the structural characteristics of urolithins allow them to pass through the BBB. vs-corp.com This permeability is a key advantage and is linked to their relatively low molecular weight and the balance of hydrophilic (-OH groups) and lipophilic (aromatic rings) features.
Studies in animal models of traumatic brain injury have demonstrated that systemically administered Urolithin A can reach the brain and exert neuroprotective effects. nih.govnih.gov It was shown to reduce brain edema and protect the integrity of the BBB itself by increasing the expression of tight junction proteins. nih.govnih.gov This indicates a dual role where the molecule not only crosses the barrier but also helps to maintain its function under pathological conditions. The ability of urolithins to access the brain is a significant aspect of their pharmacological profile, opening up possibilities for their use in addressing neurodegenerative diseases and other CNS disorders. vs-corp.commdpi.com
Development of Lead Compounds through SAR Optimization
The urolithin scaffold serves as a valuable starting point for the development of new therapeutic agents. Through SAR optimization, medicinal chemists can design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic properties, transforming a natural metabolite into a lead compound for drug development. nih.gov
The process of lead compound development involves systematically modifying the urolithin structure and evaluating the resulting changes in biological activity. This iterative process allows researchers to build a comprehensive understanding of the SAR for a particular therapeutic target.
Examples of lead compound development from the urolithin structure include:
Cholinesterase Inhibitors: Urolithin B derivatives have been synthesized and shown to have remarkable inhibitory activity against cholinesterases, enzymes that are key targets in the treatment of Alzheimer's disease. The activity of these derivatives was reported to be comparable to the drug galantamine. nih.gov
Phosphodiesterase II (PDE2) Inhibitors: Starting with lead compounds like 3-hydroxy-8-methyl-6H-benzo[C]chromen-6-one, a series of derivatives were synthesized to improve PDE2 inhibitory activity. Through structural modifications, a derivative (compound 2e in the study) was identified with a significantly improved IC50 value of 33.95 µM, providing a foundation for further development. nih.gov
These examples highlight how the fundamental urolithin structure can be strategically modified—by altering hydroxylation, substituting on the aromatic rings, or even modifying the lactone core—to generate lead compounds with promising therapeutic potential for a range of diseases. nih.govgoogle.com
Computational Chemistry and Molecular Modeling Applications
Molecular Docking for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second, typically a protein receptor. This method is crucial in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action of a compound. While specific docking studies exclusively focused on 3,9-dihydroxy-6H-benzo[c]chromen-6-one are part of a broader research landscape, the extensive investigation of its class of compounds, the urolithins, provides significant insights.
Research on urolithin derivatives has demonstrated their potential to interact with a variety of biological targets. For instance, studies on related 6H-benzo[c]chromen-6-one derivatives have explored their binding affinity for targets such as phosphodiesterase II (PDE2) and estrogen receptors. youtube.comnih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. The hydroxyl groups and the lactone ring of the this compound scaffold are predicted to be critical for forming these interactions.
The general findings from molecular docking studies on urolithins suggest that this compound likely exhibits a favorable binding affinity for various protein targets implicated in inflammatory and cell proliferation pathways. For example, in silico analyses of urolithins have shown potential inhibitory activity against enzymes like cyclooxygenase-2 (COX-2), which is involved in inflammation.
A representative molecular docking study of a urolithin derivative with a protein target would typically involve the following steps:
Preparation of the 3D structure of the ligand (this compound) and the target protein.
Identification of the binding site on the protein.
Execution of the docking algorithm to generate various binding poses.
Scoring and analysis of the poses to determine the most stable binding mode and to calculate the binding affinity, often expressed in kcal/mol.
| Target Protein | Potential Interaction Sites on this compound | Predicted Type of Interaction | Potential Biological Effect |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | Hydroxyl groups, Lactone oxygen | Hydrogen bonding, Pi-Alkyl interactions | Anti-inflammatory |
| Estrogen Receptor β (ERβ) | Hydroxyl groups | Hydrogen bonding, Hydrophobic interactions | Hormonal regulation |
| Topoisomerase II | Planar ring system | Intercalation, Hydrogen bonding | Anticancer |
Quantum Chemical Calculations and Electronic Property Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These calculations provide insights into a molecule's reactivity, stability, and spectroscopic characteristics. For this compound, such analyses can elucidate its antioxidant potential and its ability to participate in various chemical reactions.
A key aspect of these calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more reactive.
For phenolic compounds like this compound, the HOMO is often localized on the phenol (B47542) rings, indicating that these are the primary sites for electron donation, which is consistent with their antioxidant activity. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing further clues about its reactivity and interaction with biological molecules.
| Quantum Chemical Parameter | Significance for this compound |
|---|---|
| HOMO Energy | Indicates the capacity for electron donation, relevant to its antioxidant properties. |
| LUMO Energy | Indicates the capacity for electron acceptance. |
| HOMO-LUMO Gap | Relates to the chemical reactivity and stability of the molecule. |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a semi-rigid molecule like this compound, the flexibility is somewhat limited, but rotations of the hydroxyl groups can influence its interaction with binding partners.
Molecular dynamics (MD) simulations provide a more dynamic view of the molecule's behavior over time, taking into account the movements of atoms and their interactions with the surrounding environment, such as water. MD simulations are particularly useful for studying the stability of ligand-protein complexes identified through molecular docking.
A study involving Urolithin A (a synonym for this compound) and the enzyme Cyclooxygenase 2 (COX-2) utilized MD simulations to assess the stability of their complex. The root-mean-square deviation (RMSD) of the complex was monitored over the simulation time, with a stable RMSD indicating a stable binding. nih.gov Such simulations can also reveal the persistence of key interactions, like hydrogen bonds, over time.
The flexibility of the benzo[c]chromen-6-one scaffold, while not as pronounced as in long-chain molecules, can still play a role in its ability to adapt to the binding sites of different proteins. The planarity of the core structure is a key feature, but slight deviations can occur, which can be explored through conformational analysis and MD simulations.
In Silico Prediction of Biological Activities
In silico methods are widely used to predict the biological activities and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) of a compound before it is synthesized or tested in a laboratory. These predictions help in prioritizing compounds for further development.
For this compound, in silico tools can predict its drug-likeness based on criteria such as Lipinski's "rule of five". nih.gov This rule suggests that a compound is more likely to be orally bioavailable if it has a molecular weight of less than 500 g/mol , no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and a logP value (a measure of lipophilicity) not greater than 5. Urolithins, including this compound, generally adhere to these rules, suggesting good potential for oral bioavailability. nih.gov
Prediction of Activity Spectra for Substances (PASS) is another tool that can predict a wide range of biological activities based on the structure of a compound. For urolithins, PASS analysis often predicts anti-inflammatory, antioxidant, and antineoplastic activities, which are consistent with experimental findings. nih.gov
ADMET prediction models can further assess properties like gastrointestinal absorption, blood-brain barrier permeability, and potential for inhibiting cytochrome P450 enzymes, which are crucial for drug metabolism. nih.gov Studies on urolithins have indicated that they are likely to have good intestinal absorption. nih.gov
| In Silico Prediction | Predicted Property for this compound | Implication |
|---|---|---|
| Lipinski's Rule of Five | Compliant | Good potential for oral bioavailability. nih.gov |
| PASS Analysis | Prediction of anti-inflammatory, antioxidant, and antineoplastic activities. | Guides experimental validation of biological effects. nih.gov |
| ADMET Prediction | High gastrointestinal absorption. | Suggests suitability for oral administration. nih.gov |
Q & A
Basic: How can researchers optimize synthetic routes for 3,9-dihydroxy-6H-benzo[c]chromen-6-one?
Methodological Answer:
Synthesis optimization requires evaluating reaction conditions (solvent, catalyst, temperature) and precursor availability. A metal-free approach using biaryl-2-carboxylic acids with potassium peroxydisulfate and silver nitrate achieves high yields (82%) under mild conditions . Alternative methods include organocatalyzed domino reactions (e.g., Michael/Michael/hemiacetalization), which enable stereochemical control but require careful catalyst selection (e.g., modularly designed organocatalysts, MDOs) . For hydroxylation, phenolic precursors can undergo benzylation/deprotection strategies, as demonstrated in General Procedure K (95% yield) .
Advanced: How is diastereodivergent synthesis achieved for benzo[c]chromen-6-one derivatives?
Methodological Answer:
Diastereodivergence is achieved via catalyst-driven stereochemical control. MDOs—self-assembled from amino acids and cinchona alkaloids—enable enantioselective domino reactions (Michael/Michael/hemiacetalization). By adjusting catalyst chirality and reaction kinetics, researchers obtain distinct diastereomers (up to 98:2 dr and >99% ee) from identical substrates . Post-synthetic modifications (e.g., oxidation or dehydration) further diversify products .
Basic: What spectroscopic techniques characterize fluorescence and metal interactions of benzo[c]chromen-6-one derivatives?
Methodological Answer:
Fluorescence properties are analyzed using UV-Vis and fluorescence spectroscopy (λex/λem). Metal interactions are quantified via titration experiments: fluorescence quenching/enhancement indicates binding (e.g., Fe<sup>3+</sup> detection via "on-off" sensor behavior). Substituent effects (e.g., 4-hydroxyethyl groups) significantly alter fluorescence intensity and metal selectivity .
Advanced: How to resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. proliferative effects)?
Methodological Answer:
Contradictions arise from assay variability (cell lines, concentrations) or structural analogs. To validate:
- Conduct dose-response assays across multiple models (e.g., human skeletal muscle cells vs. cancer lines) .
- Compare substituent impacts: 3,9-dihydroxy derivatives may exhibit different myostatin suppression profiles than 3,8-dihydroxy analogs (urolithin A) .
- Use computational docking to map binding affinities to targets like pyruvate kinase or angiogenesis-related receptors .
Advanced: What methodologies elucidate structure-activity relationships (SAR) for substituted derivatives?
Methodological Answer:
SAR studies involve:
- Systematic substitution : Synthesize analogs with varying substituents (e.g., methoxy, chloro) and compare bioactivities .
- Pharmacophore modeling : Identify critical functional groups (e.g., hydroxyl positions) using QSAR software.
- In vitro assays : Test anti-inflammatory (COX-2 inhibition), antioxidant (DPPH radical scavenging), and cytotoxic (MTT assay) activities to correlate structure with function .
Basic: What analytical methods ensure purity and identity of synthesized 3,9-dihydroxy derivatives?
Methodological Answer:
- HPLC/GC-MS : Quantify purity (>98%) and detect impurities .
- NMR (<sup>1</sup>H/<sup>13</sup>C) : Confirm structure via characteristic peaks (e.g., aromatic protons at δ 8.0–7.3 ppm, hydroxyl groups at δ 10.8–10.2 ppm) .
- Melting point analysis : Compare experimental values (e.g., >350°C) with literature .
Advanced: How to investigate the mechanistic pathways of anti-angiogenic activity?
Methodological Answer:
- In vitro models : Use endothelial cell tube formation assays to assess angiogenesis inhibition .
- Protein expression analysis : Quantify VEGF, HIF-1α via Western blot or ELISA.
- Transcriptomics : RNA-seq identifies differentially expressed genes (e.g., MMPs, TIMPs) in treated vs. untreated cells .
Basic: What are best practices for ensuring environmental stability during storage?
Methodological Answer:
- Store at 4°C in amber vials to prevent photodegradation .
- Use desiccants to avoid hydrolysis of hydroxyl groups.
- Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis .
Advanced: How to design pharmacokinetic studies for bioavailability assessment?
Methodological Answer:
- ADME profiling : Use Caco-2 cell monolayers for intestinal absorption studies.
- Plasma stability tests : Incubate compounds in human plasma (37°C) and quantify via LC-MS/MS.
- In vivo models : Administer orally to rodents and measure plasma half-life (t1/2), Cmax, and AUC .
Advanced: How do metal-free synthesis routes compare to transition-metal-catalyzed methods?
Methodological Answer:
- Metal-free (e.g., K2S2O8/AgNO3) : Eco-friendly, broad substrate scope, but limited to electron-rich precursors .
- Transition-metal (e.g., Cu, Pd) : Efficient for electron-deficient substrates but require toxic catalysts and rigorous purification .
- Yield comparison : Metal-free achieves 82% vs. 70–85% for metal-catalyzed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
